1,3,6-Triazabicyclo[4.2.1]nonane
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Overview
Description
1,3,6-Triazabicyclo[4.2.1]nonane is a bicyclic organic compound with the molecular formula C6H13N3. It consists of a bicyclo[4.2.1]nonane framework with three nitrogen atoms incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6-Triazabicyclo[4.2.1]nonane typically involves multicomponent reactions. One common method is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is performed under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,3,6-Triazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the ring system can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,3,6-Triazabicyclo[4.2.1]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,6-Triazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the ring system can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Another triazabicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: A related bicyclic compound with a different arrangement of carbon and nitrogen atoms.
Uniqueness: 1,3,6-Triazabicyclo[4.2.1]nonane is unique due to its specific ring structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
1,3,6-Triazabicyclo[4.2.1]nonane is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in the context of antiprotozoal and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the class of azabicyclo compounds, which are characterized by their bicyclic structure containing nitrogen atoms. The specific arrangement of these atoms influences the compound's biological properties. Various synthetic routes have been explored to produce derivatives of this compound, allowing for modifications that enhance its pharmacological profiles.
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal activity of this compound derivatives against significant pathogens such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (which causes sleeping sickness).
Efficacy Against Malaria
- Activity : Compounds derived from this compound have shown promising results in inhibiting P. falciparum with IC50 values in the submicromolar range.
- Notable Findings :
Efficacy Against Trypanosomiasis
- Activity : The same derivatives have also displayed antitrypanosomal activity.
- Notable Findings :
Case Studies
Several case studies have been conducted to evaluate the biological activity of these compounds:
- Study on Antimalarial Activity : A series of synthesized azabicyclo-nonanes were tested against various strains of P. falciparum. The results indicated that structural modifications could lead to improved antimalarial activity and selectivity .
- Study on Antitrypanosomal Activity : Research focused on the substitution patterns on triazabicyclo compounds revealed that certain modifications could enhance activity against T. b. rhodesiense, with some derivatives achieving IC50 values below 1 µM, showcasing their potential as therapeutic agents .
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with specific molecular targets in protozoan parasites:
- Antiplasmodial Mechanism : The inhibition of key metabolic pathways within the parasites is hypothesized to be a primary mode of action.
- Antitrypanosomal Mechanism : Similar pathways may be targeted; however, further research is needed to confirm these mechanisms and identify specific molecular interactions.
Summary Table of Biological Activities
Compound Derivative | Target Pathogen | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | P. falciparum NF54 | 0.023 | High |
Compound B | P. falciparum K1 | 0.087 | Moderate |
Compound C | T. b. rhodesiense | 0.647 | Moderate |
Compound D | T. b. rhodesiense | 1.26 | Low |
Properties
CAS No. |
736179-85-4 |
---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1,3,6-triazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-8-3-4-9(6-8)5-7-1/h7H,1-6H2 |
InChI Key |
KPQPVUVFJQYJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C2)CN1 |
Origin of Product |
United States |
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